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molecular formula C14H10FN3O2 B8318405 4-cyano-2-fluoro-N-(2-methoxy-4-pyridyl)benzamide

4-cyano-2-fluoro-N-(2-methoxy-4-pyridyl)benzamide

Cat. No. B8318405
M. Wt: 271.25 g/mol
InChI Key: HOBMGMDEDPBOLE-UHFFFAOYSA-N
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Patent
US09393235B2

Procedure details

A solution of 4-cyano-2-fluoro-benzoic acid (6.7 g, 40.58 mmol), HATU (15.4 g, 40.58 mmol), 2-methoxypyridin-4-amine (5.0 g, 40.58 mmol) and Et3N (22.62 mL, 162.3 mmol) in dichloromethane (60.3 mL) was stirred at room temperature overnight. The crude mixture was purified by column chromatography using a gradient of ethyl acetate in hexanes (0-50%) to yield 4-cyano-2-fluoro-N-(2-methoxy-4-pyridyl)benzamide (7.3 g, 66%) as a white solid. ESI-MS m/z calc. 271.07. found 272.1 (M+1)+; Retention time: 1.17 minutes (3 minutes run).
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
22.62 mL
Type
reactant
Reaction Step One
Quantity
60.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[C:5]([F:12])[CH:4]=1)#[N:2].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH3:37][O:38][C:39]1[CH:44]=[C:43]([NH2:45])[CH:42]=[CH:41][N:40]=1.CCN(CC)CC>ClCCl>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH:45][C:43]2[CH:42]=[CH:41][N:40]=[C:39]([O:38][CH3:37])[CH:44]=2)=[O:9])=[C:5]([F:12])[CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)O)C=C1)F
Name
Quantity
15.4 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
5 g
Type
reactant
Smiles
COC1=NC=CC(=C1)N
Name
Quantity
22.62 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
60.3 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=O)NC2=CC(=NC=C2)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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